molecular formula C13H17N3O3S B13920346 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole CAS No. 478827-09-7

5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole

Katalognummer: B13920346
CAS-Nummer: 478827-09-7
Molekulargewicht: 295.36 g/mol
InChI-Schlüssel: XNKWBDQMIXJEIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its methylsulfonyl and piperidinyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

478827-09-7

Molekularformel

C13H17N3O3S

Molekulargewicht

295.36 g/mol

IUPAC-Name

5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole

InChI

InChI=1S/C13H17N3O3S/c1-20(17,18)16-6-4-11(5-7-16)19-12-2-3-13-10(8-12)9-14-15-13/h2-3,8-9,11H,4-7H2,1H3,(H,14,15)

InChI-Schlüssel

XNKWBDQMIXJEIC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.